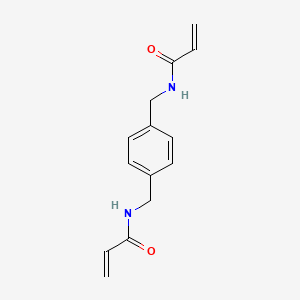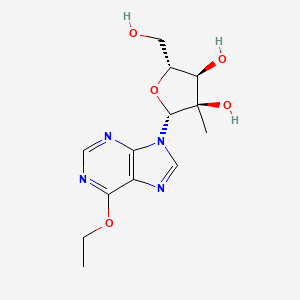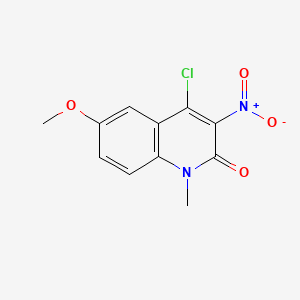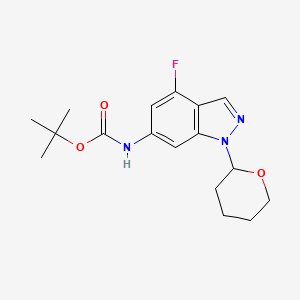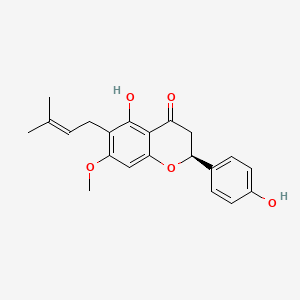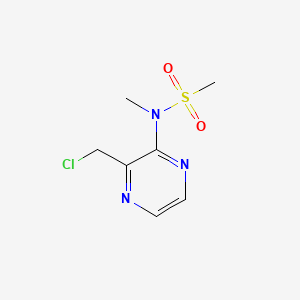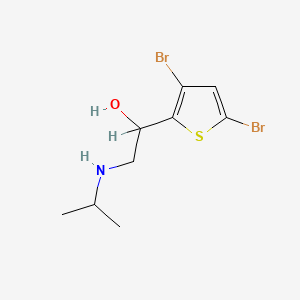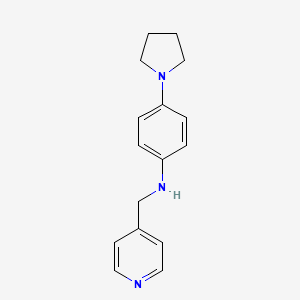
8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide is an organic compound belonging to the class of stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety. This compound is characterized by the presence of a bromine atom, a phenylcyclopropyl group, and a naphthalene ring, making it a unique and interesting molecule for various scientific studies .
Méthodes De Préparation
The synthesis of 8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of palladium catalysts and boron reagents under specific conditions to achieve the desired product.
Analyse Des Réactions Chimiques
8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Applications De Recherche Scientifique
8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes such as urokinase-type plasminogen activator, influencing various biological processes . The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide can be compared with other similar compounds, such as:
Trans-6-(2-Phenylcyclopropyl)-Naphthalene-2-Carboxamidine: This compound shares a similar structure but lacks the bromine atom, making it less reactive in certain chemical reactions.
Other Stilbenes: These compounds contain the 1,2-diphenylethylene moiety but may have different substituents, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
823236-37-9 |
|---|---|
Formule moléculaire |
C20H17BrN2 |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
8-bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide |
InChI |
InChI=1S/C20H17BrN2/c21-19-10-15(17-11-16(17)12-4-2-1-3-5-12)8-13-6-7-14(20(22)23)9-18(13)19/h1-10,16-17H,11H2,(H3,22,23) |
Clé InChI |
PDOPCKAPHCDUPT-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C2=CC(=C3C=C(C=CC3=C2)C(=N)N)Br)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)
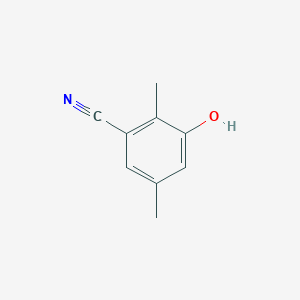
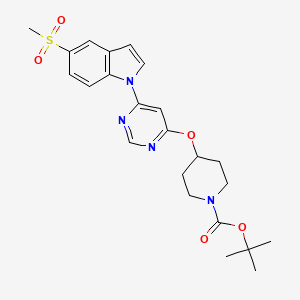
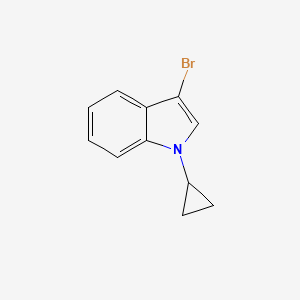

![Tert-butyl 4-hydroxy-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13922689.png)
